

Comparative Analysis of Piceatannol's Binding Affinity to Its Molecular Targets

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Compound of Interest

Compound Name: Piceatannol

Cat. No.: B1677779

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This guide provides a comprehensive comparison of the binding affinity of **piceatannol** to its key molecular targets, alongside a selection of alternative natural compounds. The data presented is supported by detailed experimental protocols to aid in the replication and further investigation of these interactions.

Introduction

Piceatannol, a naturally occurring stilbenoid and a metabolite of resveratrol, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-proliferative, and antioxidant properties. These effects are attributed to its ability to interact with and modulate the activity of various molecular targets. This guide aims to provide a clear and objective comparison of **piceatannol**'s binding affinity to several of these targets, placing it in context with other well-studied natural compounds such as resveratrol, quercetin, and genistein.

Quantitative Binding Affinity Data

The following tables summarize the experimentally determined binding affinities (IC₅₀, K_i, or K_d values) of **piceatannol** and selected alternative compounds to their respective molecular targets.

Table 1: Binding Affinity of **Piceatannol** and Alternatives Against Protein Kinases

Compound	Target Kinase	Binding Affinity (IC50/Ki/Kd)	Reference(s)
Piceatannol	Syk	IC50: 1.53 μ M, 10 μ M, 18-50 μ M (cell-based)	[1] [2]
PKA	IC50: 3 μ M	[3]	
PKC	IC50: 8 μ M	[3]	
MLCK	IC50: 12 μ M	[3]	
CDPK	IC50: 19 μ M	[3]	
JNK3	Preferential inhibition over JNK1/JNK2	[4] [5]	[6] [7]
Resveratrol	Syk	Suppresses Syk activation	
PKC	Activator	[8]	
Other Kinases	IC50 from 0.035-60 μ M for various kinases	[3]	
Quercetin	Syk	Inhibits Syk tyrosine phosphorylation	
PI3K	IC50: 2.4 – 5.4 μ M		[1]
Src	Strong inhibition	[9]	
PKC	Mildly inhibits	[9]	
JNK	Inhibits JNK activation	[10] [11]	
Genistein	Protein Tyrosine Kinases	IC50: 12 μ M (EGF-mediated)	
JNK	Inhibits p-JNK expression	[12]	

Table 2: Binding Affinity of **Piceatannol** and Alternatives Against Other Molecular Targets

Compound	Target	Binding Affinity (Kd/IC50)	Reference(s)
Piceatannol	VEGF	Binds to VEGF, affinity value -7.5 to -7.1 (docking)	[13][14][15][16]
Estrogen Receptor α	Agonist activity	[14][17][18][19]	
TGF- β R1	Directly inhibitory activity suggested		
Resveratrol	VEGF	Kd: \sim 12 μ M	[2]
Genistein	EGFR	IC50: 12 μ M	[1]
PPAR γ	Ki: 5.7 μ M	[1]	

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure transparency and facilitate reproducibility.

1. Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.

- Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of one molecule (the ligand) is titrated into a solution of its binding partner (the macromolecule) at a constant temperature. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
- Generalized Protocol:
 - Sample Preparation: The macromolecule and ligand are extensively dialyzed against the same buffer to minimize heats of dilution. The concentrations of both are determined accurately.

- Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.
- Loading: The sample cell is filled with the macromolecule solution, and the injection syringe is filled with the ligand solution.
- Titration: A series of small injections of the ligand are made into the sample cell. The heat change after each injection is measured relative to a reference cell.
- Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to macromolecule. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.

- Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand) is immobilized on the sensor surface, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index, which is detected as a change in the SPR signal.
- Generalized Protocol:
 - Sensor Chip Preparation: A suitable sensor chip is chosen and activated for ligand immobilization.
 - Ligand Immobilization: The ligand is covalently coupled to the sensor chip surface.
 - Analyte Injection: A series of concentrations of the analyte are injected over the sensor surface.
 - Data Acquisition: The association and dissociation of the analyte are monitored in real-time by recording the SPR signal.
 - Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium

dissociation constant (K_d).

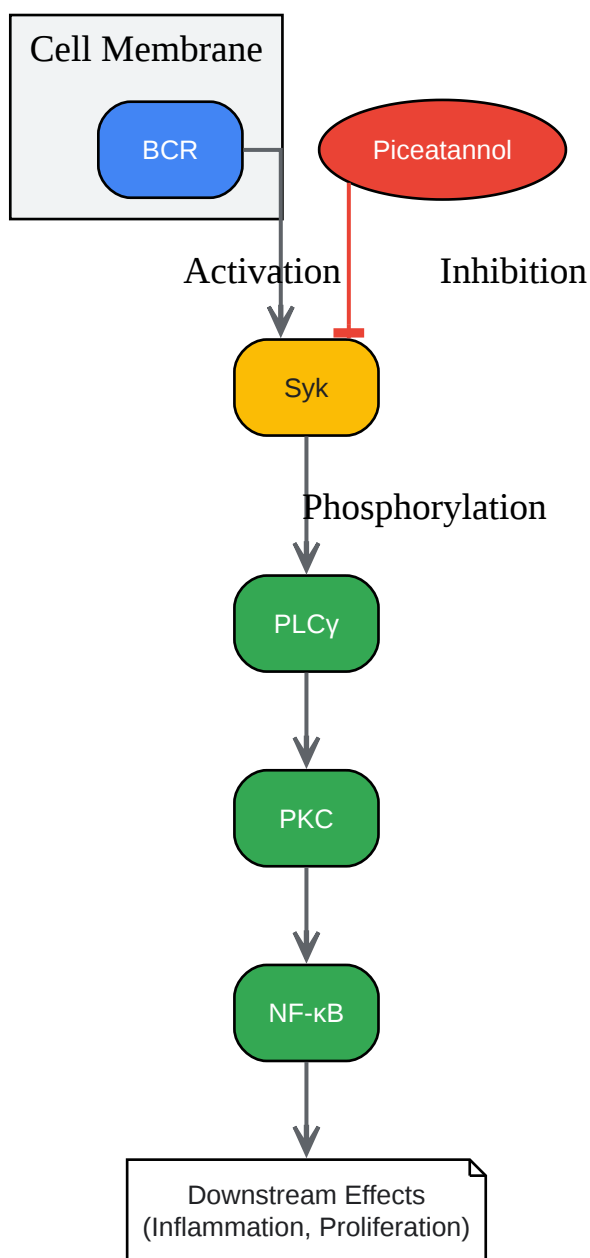
3. Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to measure molecular binding and enzymatic activity.

- Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer). When the tracer is small and rotates rapidly in solution, the emitted light is depolarized. Upon binding to a larger molecule, its rotation slows down, and the emitted light becomes more polarized.
- Generalized Protocol for Kinase Inhibition:
 - Reagent Preparation: A fluorescently labeled tracer (e.g., a peptide substrate for the kinase) and the kinase enzyme are prepared in a suitable assay buffer.
 - Competition Assay: The kinase, tracer, and varying concentrations of the inhibitor (e.g., **piceatannol**) are incubated together.
 - Measurement: The fluorescence polarization of the samples is measured using a plate reader equipped with polarizing filters.
 - Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration is used to determine the IC_{50} value of the inhibitor.

Visualizations

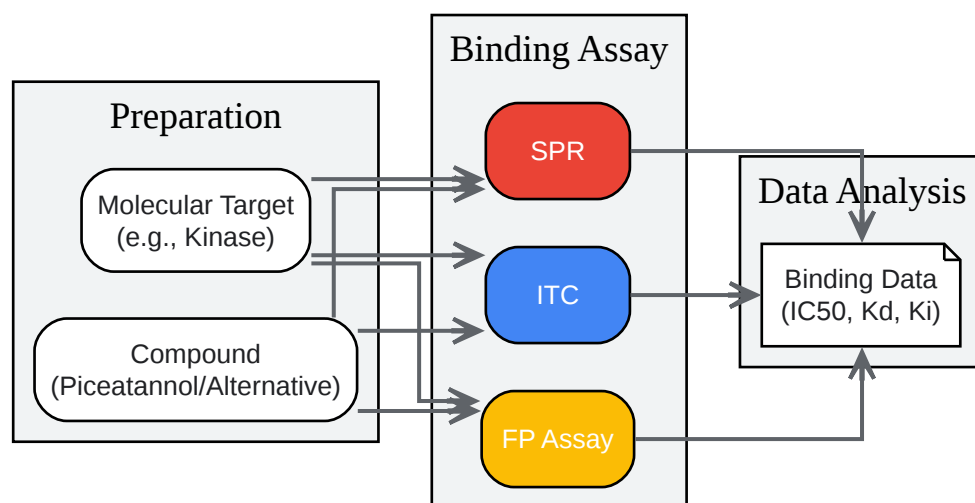
Piceatannol's Impact on the Syk Signaling Pathway



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Caption: **Piceatannol** inhibits the activation of Syk, a key kinase in immune signaling.

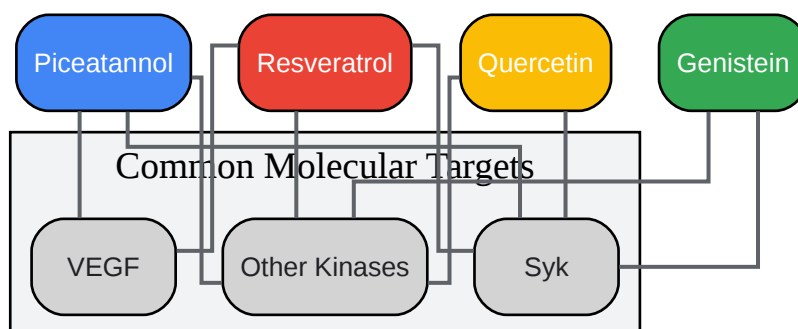
Experimental Workflow for Binding Affinity Determination



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Caption: Workflow for determining the binding affinity of a compound to its target.

Logical Comparison of Natural Compounds



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Caption: Comparison of molecular targets for **piceatannol** and other natural compounds.

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